Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI)
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Overview
Description
Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) is a complex organic compound that features a piperazine ring substituted with an imidazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) typically involves the reaction of 2-methyl-5-nitro-1H-imidazole with piperazine derivatives. One common method includes the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with substituted piperazines in the presence of a base . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced imidazole derivatives.
Scientific Research Applications
Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The imidazole group can bind to enzymes or receptors, disrupting their normal function and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.
2,6-Bis(1H-imidazol-2-yl)pyridine: Another compound with imidazole groups, used in coordination chemistry.
Uniqueness
Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(2R)-2-(imidazol-1-ylmethyl)-1-methylpiperazine |
InChI |
InChI=1S/C9H16N4/c1-12-4-2-10-6-9(12)7-13-5-3-11-8-13/h3,5,8-10H,2,4,6-7H2,1H3/t9-/m1/s1 |
InChI Key |
ZPIHTKTZONUQFP-SECBINFHSA-N |
Isomeric SMILES |
CN1CCNC[C@@H]1CN2C=CN=C2 |
Canonical SMILES |
CN1CCNCC1CN2C=CN=C2 |
Origin of Product |
United States |
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